molecular formula C36H63ClN4O2 B034782 Methoctramine tetrahydrochloride hemihydrate CAS No. 104807-40-1

Methoctramine tetrahydrochloride hemihydrate

Cat. No. B034782
M. Wt: 582.9 g/mol
InChI Key: BGMUIZGMOHGDPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of Methoctramine tetrahydrochloride hemihydrate is C36H62N4O2 · 4HCl · xH2O . The molecular weight is 728.75 (anhydrous basis) .


Physical And Chemical Properties Analysis

Methoctramine tetrahydrochloride hemihydrate is a white solid . It is soluble in water (>20 mg/mL) . The storage temperature is 2-8°C .

Scientific Research Applications

  • Cardiorespiratory Function and Intestinal Transit in Horses : Methoctramine improves hemodynamic function in horses anesthetized with halothane and xylazine, without causing a delay in intestinal motility during the postanesthetic period (Teixeira Neto et al., 2004).

  • Classification of Muscarinic Receptor Subtypes : It is a highly selective antagonist for cardiac muscarinic receptors, aiding in the classification of muscarinic receptor subtypes (Michel & Whiting, 1988).

  • Bladder Overactivity in Rats : Combination therapy with β3-adrenoceptor agonist (mirabegron) and muscarinic acetylcholine receptor antagonists (methoctramine hemihydrate or 4DAMP) effectively reduces bladder overactivity in rats (Furuta et al., 2016).

  • Reducing Bladder Contractions : As an M(2) muscarinic receptor antagonist, methoctramine effectively reduces bladder contractions and increases bladder compliance in a rat model of bladder overactivity (Ozturk et al., 2003).

  • Heterogeneity in M2 Muscarinic Receptors : Methoctramine partially differentiates between atrial and ileal muscarinic receptors in longitudinal ileal smooth muscle membranes, revealing heterogeneity in M2 muscarinic receptors (Michel & Whiting, 1988).

  • Cardiac Function : It inhibits prostaglandin synthesis and increases coronary perfusion pressure in the heart, while showing low affinity for coronary vasodilator response (Jaiswal & Malik, 1991).

Safety And Hazards

In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

properties

IUPAC Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUIZGMOHGDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657547
Record name N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoctramine tetrahydrochloride hemihydrate

CAS RN

104807-46-7, 104807-40-1
Record name Methoctramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104807-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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